Diazo Biotin-PEG3-Alkyne

Übersicht

Beschreibung

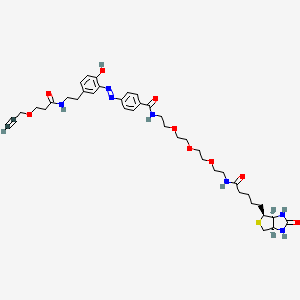

Diazo Biotin-PEG3-Alkyne: is a versatile chemical compound widely used in scientific research. It belongs to the class of polyethylene glycol (PEG) linkers and is primarily utilized in the synthesis of proteolysis-targeting chimeras (PROTACs).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Diazo Biotin-PEG3-Alkyne involves multiple steps, starting with the preparation of the biotin moiety and the alkyne group. The biotin moiety is typically synthesized through standard organic synthesis techniques, while the alkyne group is introduced using alkyne-containing reagents. The final step involves the coupling of the biotin moiety with the alkyne group using diazo chemistry .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions: Diazo Biotin-PEG3-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly selective and efficient, allowing for the conjugation of azide-containing biomolecules with the alkyne group of this compound .

Common Reagents and Conditions:

Copper(I) catalyst: Typically copper sulfate (CuSO4) or copper(I) bromide (CuBr).

Reducing agent: Sodium ascorbate or other suitable reducing agents.

Solvent: Dimethyl sulfoxide (DMSO) or water-miscible solvents.

Reaction conditions: Mild temperatures (room temperature to 37°C) and neutral to slightly basic pH

Major Products: The major product formed from the click chemistry reaction is a biotinylated molecule, which can be further utilized for various biochemical applications .

Wissenschaftliche Forschungsanwendungen

Chemical Proteomics

Overview : Diazo Biotin-PEG3-Alkyne is widely utilized in chemical proteomics for the identification and characterization of proteins. The compound allows for the selective tagging of proteins through bioorthogonal reactions, facilitating the study of protein interactions and functions.

Case Study : In a study conducted by Dieterich et al. (2007), azide- or alkyne-functionalized substrates were employed to metabolically label proteins, which allowed monitoring of protein synthesis and post-translational modifications. The use of this compound in such studies enables robust protein identification and mapping of modification sites in living cells .

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Overview : PROTACs are innovative therapeutic agents designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. This compound serves as a crucial linker in the synthesis of these compounds.

Application Details :

- Mechanism : PROTACs consist of two ligands connected by a linker; one ligand targets an E3 ubiquitin ligase while the other targets a specific protein for degradation.

- Research Findings : Studies have shown that incorporating this compound into PROTACs enhances their efficacy by improving solubility and stability in biological systems .

Bioorthogonal Labeling

Overview : The ability to perform bioorthogonal reactions is a hallmark of this compound, allowing researchers to label biomolecules selectively without interfering with native biochemical processes.

Mechanism :

- The compound undergoes click chemistry reactions, enabling the attachment of biotin to alkyne-containing biomolecules.

- This reaction can occur within complex biological environments, making it suitable for live-cell imaging and tracking dynamic biological processes .

Drug Delivery Systems

Overview : this compound has potential applications in drug delivery systems, particularly in enhancing the targeting and efficacy of therapeutic agents.

Research Insights :

- The PEG spacer enhances solubility, allowing for better distribution within biological systems.

- By linking drugs to biotin via this compound, researchers can utilize the strong biotin-streptavidin interaction for targeted delivery .

Fluorescence Imaging

Overview : The compound can be used in conjunction with fluorescent probes for imaging applications, providing insights into cellular processes.

Application Example : A study highlighted the use of bioorthogonally activated fluorescent probes that incorporate diazobenzene-based affinity tags for enhanced imaging capabilities in live cells. This method allows researchers to visualize specific cellular events with high precision .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemical Proteomics | Protein identification and characterization | Robust tagging and purification |

| PROTAC Synthesis | Development of targeted protein degraders | Enhanced efficacy and solubility |

| Bioorthogonal Labeling | Selective labeling of biomolecules | Non-invasive tracking in live systems |

| Drug Delivery Systems | Targeted delivery of therapeutic agents | Improved targeting via biotin-streptavidin binding |

| Fluorescence Imaging | Visualization of cellular processes | High precision imaging capabilities |

Wirkmechanismus

The mechanism of action of Diazo Biotin-PEG3-Alkyne involves its role as a linker in PROTACs. The compound facilitates the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC molecule. This complex promotes the ubiquitination of the target protein, leading to its recognition and degradation by the proteasome. The alkyne group of this compound enables its conjugation with azide-containing biomolecules through click chemistry, enhancing its versatility in various applications .

Vergleich Mit ähnlichen Verbindungen

Diazo Biotin-PEG3-Azide: Similar to Diazo Biotin-PEG3-Alkyne but contains an azide group instead of an alkyne group. .

Diazo Biotin-PEG4-Alkyne: Contains an additional ethylene glycol unit, providing increased hydrophilicity and flexibility

Diazo Biotin-PEG2-Alkyne: Contains one less ethylene glycol unit, resulting in a shorter linker length

Uniqueness: this compound is unique due to its optimal linker length, which balances hydrophilicity and flexibility, making it suitable for a wide range of applications. Its ability to undergo click chemistry with high efficiency and selectivity further enhances its utility in scientific research .

Biologische Aktivität

Diazo Biotin-PEG3-Alkyne is a specialized compound primarily utilized in bioconjugation and proteomics. This compound acts as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and facilitates the labeling of biomolecules through click chemistry. The following sections detail its biological activity, applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Weight | 795.54 g/mol |

| Chemical Composition | C39H53N7O9S |

| Solubility | DMSO, DMF |

| Appearance | Dark orange solid |

| Storage Conditions | -20°C |

This compound features a biotin moiety linked to an alkyne group via a PEG (polyethylene glycol) spacer. This structure allows for:

- Efficient Biotinylation : The compound can tag proteins or other biomolecules with biotin, facilitating their capture via streptavidin or avidin-based methods.

- Cleavable Linkage : The diazo group can be cleaved under mild conditions (e.g., with sodium dithionite), allowing for the release of the tagged biomolecule without harsh treatments that could denature proteins .

Applications

- Bioconjugation : Used to label proteins and other biomolecules for various assays.

- PROTAC Development : Acts as a linker in PROTACs, which are designed to induce targeted protein degradation, a promising therapeutic strategy in cancer treatment and other diseases .

- Proteomic Studies : Facilitates the study of protein interactions and functions by enabling the selective tagging of proteins in complex mixtures.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its applications in various fields:

- Antibody-Drug Conjugates (ADCs) : Enhances the targeting capabilities of ADCs by allowing precise attachment of drugs to antibodies.

- Cell Signaling Pathways : Involved in modulating pathways such as MAPK/ERK and JAK/STAT, which are critical in cell proliferation and survival .

- Immunology : Assists in studying immune responses by labeling immune-related proteins.

Case Studies

- Study on PROTAC Efficacy :

- A study demonstrated that using this compound as a linker significantly improved the efficacy of PROTACs targeting specific oncogenic proteins. The results indicated enhanced degradation rates of target proteins compared to traditional linkers.

- Labeling Efficiency :

- Comparative studies showed that this compound outperformed other biotinylation reagents in terms of labeling efficiency and specificity, leading to clearer detection in mass spectrometry analyses.

Eigenschaften

IUPAC Name |

N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H53N7O9S/c1-2-18-52-19-14-36(49)40-15-13-28-7-12-33(47)31(26-28)46-45-30-10-8-29(9-11-30)38(50)42-17-21-54-23-25-55-24-22-53-20-16-41-35(48)6-4-3-5-34-37-32(27-56-34)43-39(51)44-37/h1,7-12,26,32,34,37,47H,3-6,13-25,27H2,(H,40,49)(H,41,48)(H,42,50)(H2,43,44,51)/t32-,34-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUZFZDETVBCLH-OHTDSXDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCC(=O)NCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOCCC(=O)NCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H53N7O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.